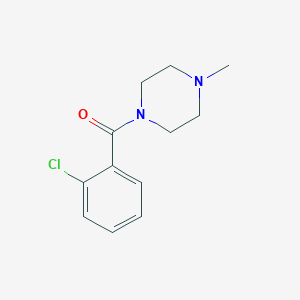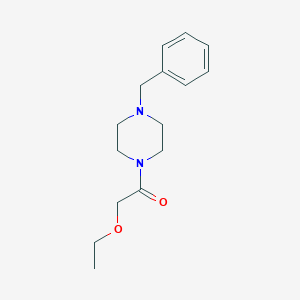
1-(2-Chlorobenzoyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzoyl)-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzoyl)-4-methylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new painkillers. Additionally, this compound has been shown to have antitumor activity, particularly against breast and lung cancer cells. Furthermore, this compound has been found to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorobenzoyl)-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been found to bind to the benzodiazepine site of the GABA-A receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Additionally, this compound has been found to decrease the expression of COX-2 and iNOS, two enzymes that play a key role in the inflammatory response. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Chlorobenzoyl)-4-methylpiperazine in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied, and its biological activities have been well characterized. However, one of the limitations of using this compound is its relatively high cost compared to other piperazine derivatives. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications in medicinal chemistry.
Direcciones Futuras
There are several future directions that could be explored in the study of 1-(2-Chlorobenzoyl)-4-methylpiperazine. One potential area of research is the development of new analogs with improved biological activities. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential applications in medicinal chemistry. Furthermore, the antimicrobial and antitumor activities of this compound could be further explored to identify new therapeutic targets. Overall, the study of this compound has the potential to lead to the development of new drugs with significant clinical applications.
Métodos De Síntesis
The synthesis of 1-(2-Chlorobenzoyl)-4-methylpiperazine is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting compound is purified by recrystallization. The yield of the synthesis process is typically high, and the purity of the final product can be verified using various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Clave InChI |
ODQHPBRGVGTRCR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)


![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)